N-Methylquipazine dimaleate
N-Methylquipazine dimaleate
5-HT3 agonist. Has almost the same affinity for 5-HT3 sites as quipazine but unlike the latter, does not bind to 5-HT1B sites.
Brand Name:
Vulcanchem
CAS No.:
171205-17-7
VCID:
VC0004186
InChI:
InChI=1S/C14H17N3.2C4H4O4/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14;2*5-3(6)1-2-4(7)8/h2-7H,8-11H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
SMILES:
CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Molecular Formula:
C22H25N3O8
Molecular Weight:
459.4 g/mol
N-Methylquipazine dimaleate
CAS No.: 171205-17-7
Inhibitors
VCID: VC0004186
Molecular Formula: C22H25N3O8
Molecular Weight: 459.4 g/mol
CAS No. | 171205-17-7 |
---|---|
Product Name | N-Methylquipazine dimaleate |
Molecular Formula | C22H25N3O8 |
Molecular Weight | 459.4 g/mol |
IUPAC Name | (Z)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)quinoline |
Standard InChI | InChI=1S/C14H17N3.2C4H4O4/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14;2*5-3(6)1-2-4(7)8/h2-7H,8-11H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Standard InChIKey | HNSITEGFVDCKMF-SPIKMXEPSA-N |
Isomeric SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Description | 5-HT3 agonist. Has almost the same affinity for 5-HT3 sites as quipazine but unlike the latter, does not bind to 5-HT1B sites. |
Synonyms | 2-(1-N-Methylpiperazinyl)quinoline dimaleate |
PubChem Compound | 11957670 |
Last Modified | Nov 11 2021 |
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